molecular formula C21H22N2O2 B11116972 2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide

2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide

Cat. No.: B11116972
M. Wt: 334.4 g/mol
InChI Key: MUXPFYUJJXUKJE-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and 2-bromoquinoline-4-carboxylic acid.

    Coupling Reaction: The 4-ethoxyaniline undergoes a coupling reaction with 2-bromoquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate and a palladium catalyst.

    Amidation: The resulting intermediate is then subjected to amidation with propylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-propylquinoline-4-carboxamide
  • 2-(4-ethoxyphenyl)-N-butylquinoline-4-carboxamide
  • 2-(4-ethoxyphenyl)-N-propylisoquinoline-4-carboxamide

Uniqueness

2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide stands out due to its unique combination of the ethoxyphenyl and propyl groups, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-propylquinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O2/c1-3-13-22-21(24)18-14-20(23-19-8-6-5-7-17(18)19)15-9-11-16(12-10-15)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,24)

InChI Key

MUXPFYUJJXUKJE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OCC

Origin of Product

United States

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